N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized by the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . A series of quinoxaline derivatives have been prepared based on the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular formula of a related compound, N-methyl-1-quinoxalin-6-ylmethanamine, is C10H11N3 .Chemical Reactions Analysis
The parent thione in quinoxaline derivatives was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxaline-2 (1 H )-one .科学研究应用
Anti-Cancer Activity
Quinoxaline derivatives have shown promising anti-cancer activity. For instance, a (quinoxalin-2-yl)benzene sulphonamide derivative has demonstrated potent anti-cancer activity against the human liver cancer cell line (Hep G2) .
Anti-Microbial Activity
Quinoxaline derivatives have been found to exhibit anti-microbial properties . They can be effective against various targets, receptors, or microorganisms.
Anti-Convulsant Activity
Quinoxaline derivatives have also been studied for their anti-convulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy.
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This could be a significant breakthrough in the fight against this deadly disease.
Anti-Malarial Activity
Quinoxaline derivatives have demonstrated anti-malarial activity . This could lead to the development of new drugs for the treatment of malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have been found to exhibit anti-leishmanial activity . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite.
Anti-HIV Activity
Quinoxaline derivatives have shown potential in the treatment of HIV . This could lead to the development of new drugs for the treatment of this disease.
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases.
作用机制
While the specific mechanism of action for “N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide” is not available, quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activities .
未来方向
属性
IUPAC Name |
N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWDOVFIJOZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。